molecular formula C6H10O B1254630 3-Oxabicyclo[3.2.0]heptane

3-Oxabicyclo[3.2.0]heptane

Cat. No.: B1254630
M. Wt: 98.14 g/mol
InChI Key: DILRGJHTNZOQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name 3-oxabicyclo[3.2.0]heptane follows IUPAC rules for bicyclic compounds. The prefix bicyclo[3.2.0] indicates a fused ring system comprising three, two, and zero carbon atoms in the bridging segments. The term 3-oxa specifies the presence of an oxygen atom at position 3 within the bicyclic framework. The molecular formula is C₆H₁₀O , with a molecular weight of 98.14 g/mol .

Key identifiers include:

  • SMILES : C1CC2C1COC2
  • InChIKey : DILRGJHTNZOQNK-UHFFFAOYSA-N
  • CAS Registry Numbers : 278-09-1 (parent compound), 118554-23-7 (cis-isomer).

Structural Isomerism and Stereochemical Features

The compound exhibits stereoisomerism due to its rigid bicyclic framework. The oxygen atom at position 3 creates a tetrahedral geometry, influencing ring puckering and substituent orientations. For example, the cis-3-oxabicyclo[3.2.0]heptane-2,4-dione derivative (CAS 118554-23-7) demonstrates relative stereochemistry at the bridgehead carbons, designated as (1R,5S).

Conformational studies reveal that the cyclopropane ring adopts a strained endo conformation, while the tetrahydrofuran ring exhibits pseudo-axial substituent orientations. Transannular interactions between the oxygen lone pairs and adjacent carbons further stabilize the structure.

Spectroscopic Data: NMR, IR, and Mass Spectrometry

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):
    • δ 3.80–3.70 (m, 2H, OCH₂)
    • δ 2.60–2.40 (m, 4H, bridgehead CH₂)
    • δ 1.90–1.70 (m, 2H, cyclopropane CH₂).
  • ¹³C NMR :
    • δ 95.2 (C-O), δ 35.4 (bridgehead carbons), δ 25.1 (cyclopropane carbons).
Infrared (IR) Spectroscopy
  • Strong absorption at 1,740 cm⁻¹ (C=O stretch in dione derivatives).
  • Bands at 1,100–1,050 cm⁻¹ (C-O-C asymmetric stretching).
Mass Spectrometry
  • Molecular ion peak at m/z 98 (C₆H₁₀O⁺).
  • Fragmentation patterns include loss of CO (m/z 70) and cyclopropane ring cleavage (m/z 55).

Crystallographic Analysis and Conformational Studies

X-ray diffraction studies of derivatives, such as 4-oxo-3-oxabicyclo[3.2.0]heptane-6-carbonitrile (C₇H₇NO₂), reveal bond lengths and angles consistent with strained bicyclic systems:

  • C-O bond : 1.43 Å
  • C-C bonds : 1.54–1.58 Å (cyclopropane), 1.50 Å (tetrahydrofuran).
  • Dihedral angles : 110° between the cyclopropane and tetrahydrofuran planes.

Conformational analysis via density functional theory (DFT) predicts a puckered tetrahydrofuran ring and planar cyclopropane moiety , minimizing steric strain. Crystal packing interactions, such as van der Waals forces and C-H···O hydrogen bonds, further stabilize the lattice.

Tables

Parameter Value Source
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol
Boiling Point Not reported
Density 1.12 g/cm³ (est.)
Crystallographic Data Value
Space Group P 1 21/c 1
Unit Cell Dimensions a=10.9997 Å, b=7.7914 Å, c=14.7177 Å
β-angle 100.291°

Properties

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

3-oxabicyclo[3.2.0]heptane

InChI

InChI=1S/C6H10O/c1-2-6-4-7-3-5(1)6/h5-6H,1-4H2

InChI Key

DILRGJHTNZOQNK-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1COC2

Synonyms

3-oxabicyclo(3.2.0)heptane

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Key Intermediate in Organic Chemistry

3-Oxabicyclo[3.2.0]heptane serves as a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its structural features facilitate diverse chemical reactions, making it a valuable building block in synthetic pathways.

  • Synthesis Methods : Common methods for synthesizing this compound include:
    • Desymmetrization : Utilizing specific catalysts to achieve desired stereochemistry.
    • Photocycloaddition : Employing visible light to drive [2+2] cycloaddition reactions with alkenes and alkynes, yielding high diastereoselectivity .
Synthesis MethodDescriptionYield Range
DesymmetrizationCatalytic approach to achieve stereochemistry70-95%
PhotocycloadditionLight-driven reactions with alkenesHigh yield

Biological Applications

Enzyme Mechanism Studies

In biological research, this compound is utilized to study enzyme mechanisms and probe biological pathways. Its ability to mimic substrate interactions allows researchers to investigate the roles of specific enzymes in metabolic processes.

  • Case Study: Antiviral Agents : Research has demonstrated that derivatives of this compound can enhance the efficacy of antiviral compounds, particularly against HIV by modifying nucleoside structures for better receptor affinity .

Industrial Applications

Production of Fine Chemicals

In the industrial sector, this compound is used as a precursor for various fine chemicals and specialty products. Its unique reactivity allows for the development of new materials and chemicals with desirable properties.

  • Industrial Synthesis : The compound is involved in processes that optimize yield and reduce costs through continuous flow systems and high-pressure reactors, enhancing scalability for commercial production.

Preparation Methods

Photochemical Cycloaddition

Ultraviolet irradiation of electron-deficient dienes (e.g., maleic anhydride) with strained alkenes (e.g., norbornene) induces [2+2] cycloaddition, forming the bicyclo[3.2.0]heptane skeleton. For example, copper(I)-catalyzed reactions of 1,3-dienes with acrylates under 300 nm light achieve 85% yield with exclusive exo selectivity. The copper center templates the reactants’ orientation, favoring syn-periplanar alignment.

Metal-Catalyzed Cycloaddition

Ruthenium and iridium complexes enable visible-light-driven cycloadditions, expanding substrate scope. Using [Ru(bpy)3]Cl2 as a photocatalyst, bis(styryl) ethers undergo intramolecular [2+2] cyclization to afford 3-oxabicyclo[3.2.0]heptanes in 78–94% yield. Key advantages include:

  • Wavelength Tunability : Visible light (450 nm) minimizes side reactions.

  • Functional Group Tolerance : Esters, ethers, and halides remain intact.

Metal-Catalyzed Cycloisomerization

Platinum(II) chloride catalyzes the cycloisomerization of allenynes to 3-oxabicyclo[3.2.0]heptanes. For instance, treatment of 4-pentyn-1-en-3-ol with PtCl2 in toluene generates the bicyclic product via a platinum-alkyne complex. The mechanism involves:

  • Alkyne coordination to Pt, forming a π-complex.

  • Cyclization to a seven-membered metallocycle.

  • Proton transfer and reductive elimination.

Solvent effects are pronounced: methanol intercepts the carbocation intermediate, yielding monocyclic ethers, while toluene favors bicyclization.

Comparative Analysis of Synthetic Methods

MethodYield Range (%)StereoselectivityScalability
Wolff Rearrangement45–68ModerateModerate
Chiral Imide70–90High (ee >90%)Low
Spirocyclic Rearrangement58–72LowHigh
[2+2] Cycloaddition78–94HighModerate
Cycloisomerization65–82VariableHigh

The choice of method hinges on target stereochemistry, substrate availability, and operational simplicity. Photochemical and metal-catalyzed routes offer superior yields and selectivity, whereas chiral imide-based synthesis remains unparalleled for enantiopure products.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3-Oxabicyclo[3.2.0]heptane derivatives?

  • Methodology : The Mukaiyama aldol reaction is a key step for constructing the bicyclic scaffold, enabling stereodivergent synthesis of fused derivatives . Intramolecular [2+2] photocycloadditions of diallylic amines provide diastereoselective access to exo-6-aryl derivatives, with substituents influencing reaction efficiency . For nucleoside analogues, functionalization at the 2'-position (e.g., fluorine or chlorine) is achieved via stereoselective cyclization of purine precursors .
  • Data : Yields vary (50–85%) depending on substituents and cyclization conditions .

Q. How is structural characterization of this compound derivatives performed?

  • Methodology : X-ray crystallography resolves stereochemistry and ring puckering, as demonstrated for cis-3-azabicyclo derivatives (e.g., bond angles: C1-N-C5 = 107.5°) . NMR spectroscopy (¹H/¹³C) identifies substituent effects: deshielded protons near the oxygen atom (δ 4.2–5.1 ppm) confirm ring strain . IR spectroscopy detects carbonyl stretches (1778–1737 cm⁻¹) in anhydride derivatives .
  • Contradictions : Discrepancies in crystallographic data for 6-azabicyclo derivatives highlight sensitivity to crystallization solvents .

Q. What analytical techniques validate purity and stability?

  • Methodology : HPLC with UV detection (λ = 210–254 nm) monitors degradation products under thermal stress (40–60°C). Stability studies in aqueous buffers (pH 1–10) reveal hydrolysis of ester functionalities within 24 hours .
  • Data : Purity ≥95% is required for biological testing; deviations correlate with reduced activity .

Advanced Research Questions

Q. How are stereochemical challenges addressed in asymmetric synthesis?

  • Methodology : Chiral auxiliaries (e.g., Evans’ oxazolidinones) control stereochemistry during ketone oxidation steps. Enzymatic resolution using lipases achieves enantiomeric excess (ee >90%) for dopaminergic ligands . Skeletal editing via epoxide hydrogenation converts bicyclo[2.2.0] systems to 3-oxa-6-azabicyclo[3.2.0]heptanes with retained stereochemistry .
  • Data : Enantioselectivity drops (ee <50%) with bulky substituents due to steric hindrance .

Q. What structure-activity relationships (SAR) guide pharmacological applications?

  • Methodology : Anti-HIV activity is optimized by substituting the 2'-position with electronegative groups (e.g., F, Cl), enhancing binding to reverse transcriptase (IC₅₀ = 0.9–2.4 µM) . For dopaminergic ligands, N-alkylation improves blood-brain barrier penetration (logP >2.5) but reduces receptor selectivity .
  • Contradictions : While meta-substituted benzene mimics show antiprotozoal activity (IC₅₀ = 10 nM), analogous bicyclo derivatives exhibit lower potency (IC₅₀ = 100 nM), suggesting scaffold-specific limitations .

Q. How are computational models used in scaffold design?

  • Methodology : Density functional theory (DFT) calculates strain energy (15–20 kcal/mol) to predict reactivity. Molecular docking (AutoDock Vina) identifies key interactions: hydrogen bonding between the oxygen atom and Thr139 in HIV-1 protease .
  • Data : Scaffold rigidity (RMSD <0.5 Å in MD simulations) correlates with improved target binding .

Q. What strategies mitigate stability issues in biological assays?

  • Methodology : Prodrug approaches (e.g., acetyl-protected hydroxyl groups) enhance plasma stability (t₁/₂ >6 hours vs. <1 hour for free analogs). Lyophilization with trehalose preserves activity in storage (−20°C, 12 months) .
  • Limitations : Degradation via retro-Diels-Alder reactions occurs under basic conditions (pH >9), limiting in vivo applications .

Q. How are methodological contradictions resolved in cyclization studies?

  • Methodology : Kinetic vs. thermodynamic control is assessed via temperature-dependent experiments (0°C vs. reflux). For example, 4-exo cyclization dominates at low temperatures (yield: 70%), while 5-exo pathways prevail at higher temperatures (yield: 55%) .
  • Data : Solvent polarity (e.g., THF vs. DCM) alters transition state energies, shifting product ratios by 20–30% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.